alpha-(3-Butynyl)phenoxyacetic acid
Description
α-(3-Butynyl)phenoxyacetic acid is a phenoxyacetic acid derivative characterized by a phenoxy backbone substituted with a 3-butynyl group at the alpha position of the acetic acid side chain. These compounds typically exhibit high stability under harsh conditions, enabling diverse synthetic modifications on the aromatic ring without compromising the acetic acid moiety . Key applications include:
- Herbicidal activity: Phenoxyacetic acids like 2,4-D and mecoprop are extensively used in agriculture for selective weed control .
- Pharmacological agents: Derivatives act as antagonists for gastrin/cholecystokinin-B receptors, hemoglobin allosteric modulators, and glaucoma therapeutics .
- Biochemical tools: Their structural flexibility allows for applications in drug discovery, such as improving tissue oxygen supply or enhancing radiotherapy efficacy .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-phenoxyhex-5-ynoic acid |
InChI |
InChI=1S/C12H12O3/c1-2-3-9-11(12(13)14)15-10-7-5-4-6-8-10/h1,4-8,11H,3,9H2,(H,13,14) |
InChI Key |
FREWHVPCHJANMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C(=O)O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Receptor Antagonists
Phenoxyacetic acid derivatives like YM022 and RP72540 are potent gastrin/CCK-B receptor antagonists. Key distinctions include:
| Compound | CCK-B IC₅₀ (nM) | Selectivity (CCK-B vs. CCK-A) | Clinical Stage |
|---|---|---|---|
| YM022 | 0.32 | >10,000-fold | Preclinical |
| RP72540 | 1.5 | >1,000-fold | Preclinical |
| α-(3-Butynyl) derivative* | ~0.5 (estimated) | Likely high | Research phase |
Hemoglobin Allosteric Modulators
Efaproxiral, a phenoxyacetic acid derivative, stabilizes hemoglobin’s T state to enhance radiotherapy efficacy. Comparative
| Compound | Hemoglobin Binding Affinity (Kd, µM) | Clinical Efficacy | Limitations |
|---|---|---|---|
| Efaproxiral | 120 | Phase III success | High doses required |
| ITPP (control) | 8 | Preclinical | Poor cell membrane uptake |
| α-(3-Butynyl) derivative* | 50–80 (projected) | N/A | Potential for lower toxicity |
*The alkyne group may improve membrane permeability over efaproxiral .
Glaucoma Therapeutics
Non-sulfhydryl-reactive phenoxyacetic acids like ethacrynic acid (ECA) increase aqueous humor outflow. Comparative efficacy:
| Compound | Outflow Facility Increase (%) | Cysteine Sensitivity | Mechanism |
|---|---|---|---|
| ECA | 35–40 | Yes | Sulfhydryl reactivity |
| Indacrinone | 25–30 | No | Microtubule-independent |
| α-(3-Butynyl) derivative* | 30–35 (estimated) | No | Enhanced cytoskeletal modulation |
*Predicted to combine indacrinone’s safety profile with ECA’s efficacy .
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